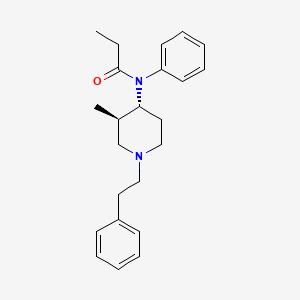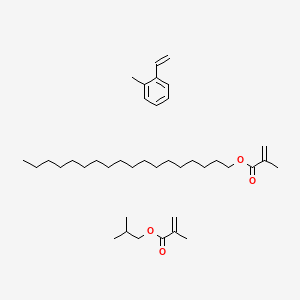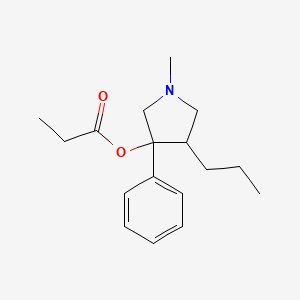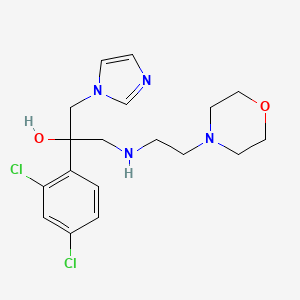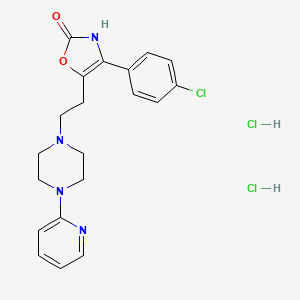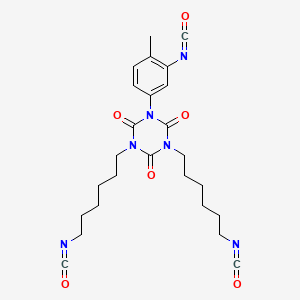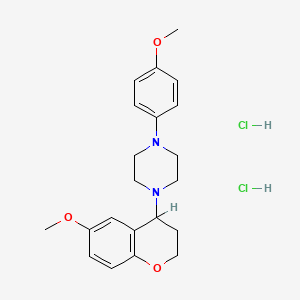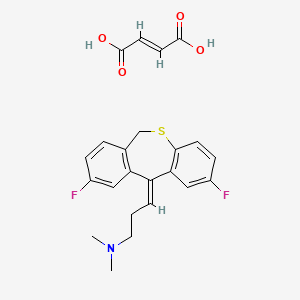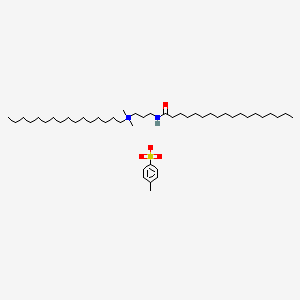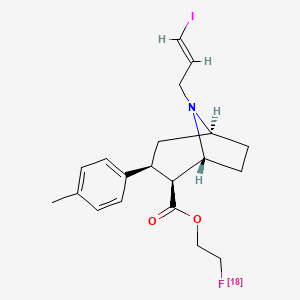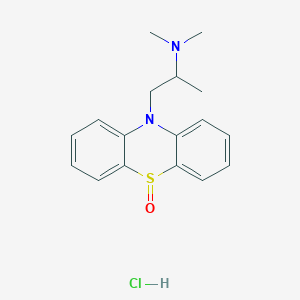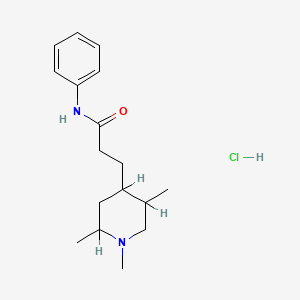
N-Phenyl-1,2,5-trimethyl-4-piperidinepropanamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Phenyl-1,2,5-trimethyl-4-piperidinepropanamide hydrochloride is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of pharmacological activities and are commonly used in the pharmaceutical industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-1,2,5-trimethyl-4-piperidinepropanamide hydrochloride typically involves the reaction of piperidine derivatives with phenyl and propanamide groups under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-Phenyl-1,2,5-trimethyl-4-piperidinepropanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions may vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce substituted piperidine derivatives .
Scientific Research Applications
N-Phenyl-1,2,5-trimethyl-4-piperidinepropanamide hydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-Phenyl-1,2,5-trimethyl-4-piperidinepropanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-Phenyl-1,2,5-trimethyl-4-piperidinepropanamide hydrochloride include other piperidine derivatives such as fentanyl and its analogs . These compounds share structural similarities and may exhibit similar pharmacological activities.
Uniqueness
Its combination of phenyl, trimethyl, and piperidine groups makes it a versatile compound for various scientific research applications .
Properties
CAS No. |
95640-04-3 |
|---|---|
Molecular Formula |
C17H27ClN2O |
Molecular Weight |
310.9 g/mol |
IUPAC Name |
N-phenyl-3-(1,2,5-trimethylpiperidin-4-yl)propanamide;hydrochloride |
InChI |
InChI=1S/C17H26N2O.ClH/c1-13-12-19(3)14(2)11-15(13)9-10-17(20)18-16-7-5-4-6-8-16;/h4-8,13-15H,9-12H2,1-3H3,(H,18,20);1H |
InChI Key |
XDQXILVDOFDBSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(CN1C)C)CCC(=O)NC2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



